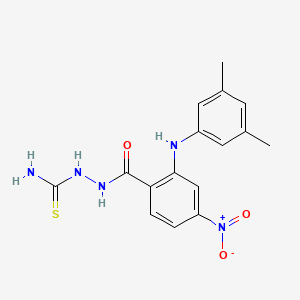
3-(Methylthio)heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)heptanal, also known as 3-(methylsulfanyl)nonanal, is an organic compound belonging to the class of alpha-hydrogen aldehydes. It is characterized by the presence of a methylthio group attached to a heptanal backbone. This compound is known for its distinct aroma and is used in various flavoring applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)heptanal typically involves the reaction of heptanal with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques like chromatography to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylthio)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(Methylthio)heptanoic acid
Reduction: 3-(Methylthio)heptanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methylthio)heptanal has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its distinct aroma
Wirkmechanismus
The mechanism of action of 3-(Methylthio)heptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylthio)propionaldehyde: Similar in structure but with a shorter carbon chain.
3-(Methylthio)butanal: Another related compound with a different carbon chain length.
3-(Methylthio)pentanal: Shares the methylthio group but differs in the carbon chain length
Uniqueness
3-(Methylthio)heptanal is unique due to its specific carbon chain length and the presence of the methylthio group, which imparts distinct chemical and physical properties. Its specific aroma profile makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
51755-70-5 |
|---|---|
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
3-methylsulfanylheptanal |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(10-2)6-7-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RQOSXGWCILNIKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC=O)SC |
Dichte |
0.943-0.947 |
Physikalische Beschreibung |
Clear, colourless liquid; Cooked brown and roasted aroma |
Löslichkeit |
Insoluble in water; soluble in heptane and triacetin Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


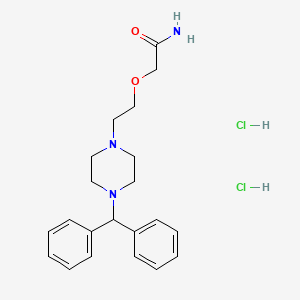
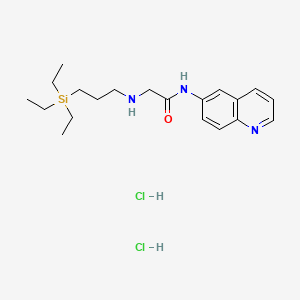


![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
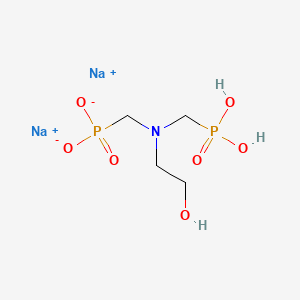
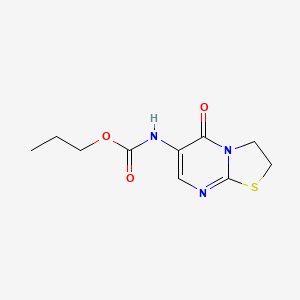


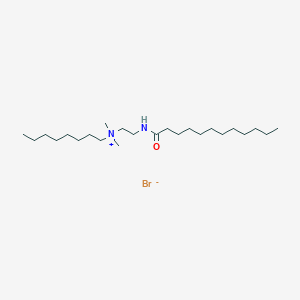
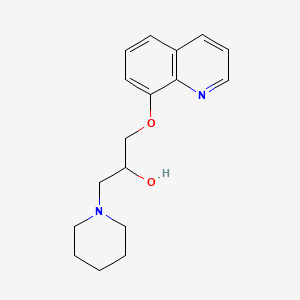
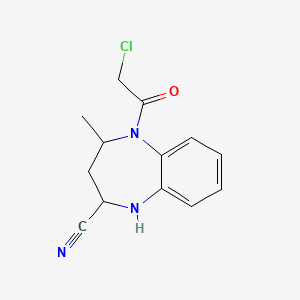
![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
